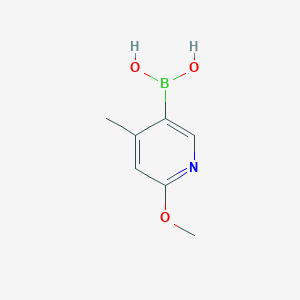
6-Methoxy-4-methylpyridin-3-ylboronic acid
Descripción general
Descripción
6-Methoxy-4-methylpyridin-3-ylboronic acid is a compound that is related to various research areas, including organic synthesis, medicinal chemistry, and materials science. Although the provided papers do not directly discuss this exact compound, they do provide insights into similar compounds and their properties, which can be extrapolated to understand the potential characteristics and applications of 6-Methoxy-4-methylpyridin-3-ylboronic acid.
Synthesis Analysis
The synthesis of related compounds often involves reactions such as halogen exchange, methoxylation, and Suzuki cross-coupling. For instance, 5-Pyrimidylboronic acid and 2-methoxy-5-pyrimidylboronic acid were synthesized through lithium-halogen exchange reactions followed by reaction with triisopropylborate . Similarly, the synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid involved a series of reactions including methoxylation and bromination . These methods could potentially be adapted for the synthesis of 6-Methoxy-4-methylpyridin-3-ylboronic acid.
Molecular Structure Analysis
The molecular structure of compounds similar to 6-Methoxy-4-methylpyridin-3-ylboronic acid has been studied using techniques such as X-ray crystallography and DFT calculations. For example, the crystal and molecular structures of methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate were reported, providing insights into the geometry and electronic structure of the molecule . These techniques could be employed to analyze the molecular structure of 6-Methoxy-4-methylpyridin-3-ylboronic acid.
Chemical Reactions Analysis
The chemical reactivity of boronic acids and related compounds is of significant interest, particularly in the context of Suzuki cross-coupling reactions. The papers describe the use of pyrimidylboronic acids in Suzuki cross-coupling to yield various heteroarylpyrimidines . This suggests that 6-Methoxy-4-methylpyridin-3-ylboronic acid could also participate in similar cross-coupling reactions, potentially leading to a wide range of derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been characterized using various analytical techniques. For instance, the novel fluorophore 6-Methoxy-4-quinolone exhibited strong fluorescence in a wide pH range and high stability against light and heat . Additionally, the liquid crystalline behavior of certain methoxypyridine derivatives was investigated, revealing their potential as mesogens . These findings provide a foundation for predicting the properties of 6-Methoxy-4-methylpyridin-3-ylboronic acid, such as its potential fluorescence or liquid crystalline behavior.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Analysis
6-Methoxy-4-methylpyridin-3-ylboronic acid has been utilized in the synthesis of various chemical compounds, demonstrating its versatility in chemical reactions. It serves as a critical component in the creation of compounds with potential pharmacological applications, including the synthesis of potent antagonists for the treatment of osteoporosis. For instance, one study identified a compound as a potent and selective antagonist of the alpha(v)beta(3) receptor, showcasing the compound's efficacy in vitro and in vivo models of bone turnover, which underscores its potential for clinical development in osteoporosis treatment (Hutchinson et al., 2003). Additionally, it has been used in the efficient synthesis of carboxylic acid moieties of dopamine D2 and D3 and serotonin-3 (5-HT3) receptors antagonists, highlighting its role in synthesizing compounds targeting specific neurotransmitter receptors (Hirokawa et al., 2000).
Fluorescent Labeling and Chromatography
In the realm of biomedical analysis, derivatives of 6-Methoxy-4-methylpyridin-3-ylboronic acid, such as 6-Methoxy-4-quinolone, have been explored for their fluorescent properties. These derivatives exhibit strong fluorescence in a wide pH range, making them suitable for use as fluorescent labeling reagents. Their stability and significant fluorescence intensity across various pH levels make them valuable tools for the determination of carboxylic acids in biological samples (Hirano et al., 2004). Furthermore, the use of related compounds as fluorogenic labeling agents for high-performance liquid chromatography (HPLC) has been investigated, enabling the selective and rapid detection of biologically important thiols. This application is particularly relevant in the pharmaceutical industry for the analysis of compounds like L-cysteine and mesna in formulations (Gatti et al., 1990).
Organic Synthesis
The compound has been implicated in organic synthesis processes, including the preparation of pyridine derivatives through Suzuki coupling reactions. This showcases its utility in creating structurally diverse compounds through C-C coupling reactions, which is fundamental in medicinal chemistry and materials science (Manojkumar et al., 2013).
Mecanismo De Acción
Target of Action
Boronic acids, in general, are known to interact with various enzymes and receptors in biological systems .
Mode of Action
Boronic acids are often used in suzuki-miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, forming a new carbon-carbon bond with an electrophilic organic group .
Biochemical Pathways
Boronic acids are known to participate in various biochemical reactions, including those involving enzymes and receptors .
Pharmacokinetics
The compound is very soluble, which may influence its bioavailability .
Result of Action
The ability of boronic acids to form new carbon-carbon bonds can lead to the synthesis of various biologically active compounds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 6-Methoxy-4-methylpyridin-3-ylboronic acid. For instance, the compound should be stored in an inert atmosphere and under -20°C to maintain its stability . The compound’s action may also be influenced by the pH of its environment, as boronic acids can form boronate esters under alkaline conditions .
Propiedades
IUPAC Name |
(6-methoxy-4-methylpyridin-3-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BNO3/c1-5-3-7(12-2)9-4-6(5)8(10)11/h3-4,10-11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLWTZURPSVMYGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(C=C1C)OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10376723 | |
| Record name | (6-Methoxy-4-methylpyridin-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10376723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methoxy-4-methylpyridin-3-ylboronic acid | |
CAS RN |
503184-35-8 | |
| Record name | B-(6-Methoxy-4-methyl-3-pyridinyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=503184-35-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (6-Methoxy-4-methylpyridin-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10376723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Methoxy-4-methylpyridine-5-boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















